molecular formula C19H19ClN2O3S B2665602 2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1219913-77-5

2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2665602
CAS No.: 1219913-77-5
M. Wt: 390.88
InChI Key: XFIMHICOLPFHGV-UHFFFAOYSA-N
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Description

2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiazole ring fused with a tetrahydroisoquinoline structure

Scientific Research Applications

2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 4-methoxy-2-chlorobenzothiazole.

    Introduction of the Isoquinoline Moiety: The benzothiazole derivative is then reacted with a suitable isoquinoline precursor, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-2-hydrazino-4-methoxy-1,3-benzothiazole
  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Uniqueness

2-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a tetrahydroisoquinoline moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-chloro-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-23-14-5-4-13(20)18-17(14)21-19(26-18)22-7-6-11-8-15(24-2)16(25-3)9-12(11)10-22/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIMHICOLPFHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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